

The Evolution of Triazine-Based Reactive Dyes: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The advent of triazine-based reactive dyes marked a paradigm shift in the coloration of cellulosic fibers, enabling for the first time the formation of a direct, covalent bond between the dye molecule and the fiber. This innovation ushered in an era of vibrant, durable, and high-performance textiles. This technical guide delves into the historical development of these crucial dyestuffs, from their initial discovery to the sophisticated bifunctional systems in use today. It provides a comprehensive overview of their synthesis, reaction mechanisms, and application protocols, tailored for a scientific audience.

A Historical Journey: From Discovery to Innovation

The story of triazine-based reactive dyes begins in the mid-20th century with the pioneering work of Imperial Chemical Industries (ICI).

- 1954: Researchers at ICI, Rattee and Stephen, made the groundbreaking discovery that dyes containing a dichlorotriazinyl group could form a covalent bond with cellulose under alkaline conditions. This led to the development of the first reactive dyes.[1]
- 1956: ICI commercially launched the first range of reactive dyes under the brand name Procion, specifically the highly reactive dichlorotriazine (DCT) dyes, also known as Procion MX.[2] These "cold-brand" dyes could be applied at lower temperatures (around 30-40°C).[3]



- 1957: A year later, ICI, alongside Ciba (with their Cibacron range), introduced the less reactive monochlorotriazine (MCT) dyes, known as Procion H or "hot-brand" dyes. These required higher temperatures (around 80°C) for fixation.[4]
- 1958: Hoechst entered the market with their Remazol dyes, which were based on the vinyl sulfone reactive group, offering an alternative chemistry to the triazine systems.[5][6][7]
- 1970s: A significant advancement came with the introduction of bifunctional reactive dyes by ICI. These dyes contained two reactive groups, leading to a higher fixation efficiency. A successful range of "Procion H-E" dyes, containing two monochlorotriazine groups, was introduced, increasing fixation from a typical 60% for monofunctional dyes to 80% for their bifunctional counterparts.
- 1980s and beyond: The development of hetero-bifunctional dyes, containing two different reactive groups (e.g., a monochlorotriazine and a vinyl sulfone group), further improved dyeing performance. Sumitomo's Sumifix Supra dyes are a notable example of this class.[8]
 [9] These mixed bifunctional systems offered greater robustness to variations in dyeing temperature and pH.[10]

The Chemistry of Triazine Reactive Dyes

The reactivity of triazine-based dyes stems from the electron-deficient nature of the triazine ring, which makes the carbon atoms susceptible to nucleophilic attack. The presence of electronegative chlorine atoms further enhances this reactivity.

Dichlorotriazine (DCT) Dyes

DCT dyes are characterized by having two chlorine atoms on the triazine ring, making them highly reactive. This high reactivity allows for dyeing at lower temperatures but also makes them more prone to hydrolysis, a competing reaction where the dye reacts with water instead of the fiber, reducing efficiency.

Monochlorotriazine (MCT) Dyes

MCT dyes have one of the chlorine atoms on the triazine ring replaced by an amino or alkoxy group. This substitution reduces the reactivity of the remaining chlorine atom, necessitating higher temperatures and more alkaline conditions for fixation. The lower reactivity, however,



makes them less susceptible to hydrolysis, offering better dye stability and higher fixation yields under optimal conditions.

Bifunctional Triazine Dyes

Bifunctional dyes were designed to increase the probability of fixation. By having two reactive groups, if one group hydrolyzes, the other can still react with the fiber.

- Homo-bifunctional dyes: Contain two identical reactive groups (e.g., two MCT groups).
- Hetero-bifunctional dyes: Contain two different reactive groups (e.g., one MCT and one vinyl sulfone group). This combination can offer a wider range of application conditions and improved fastness properties.

Quantitative Data on Triazine Reactive Dyes

The performance of reactive dyes is evaluated based on several key parameters, including substantivity (the initial attraction of the dye to the fiber), exhaustion (the total amount of dye taken up by the fiber), and fixation (the percentage of dye that covalently bonds to the fiber).



Dye Type	Reactive Group	Typical Fixation Temperature (°C)	Fixation Efficiency (%)	Key Characteristic s
Procion MX (Cold Brand)	Dichlorotriazine (DCT)	30 - 40	60 - 70	High reactivity, lower temperature application, prone to hydrolysis.[3]
Procion H (Hot Brand)	Monochlorotriazi ne (MCT)	80	70 - 80	Lower reactivity, higher temperature application, less prone to hydrolysis.
Bifunctional (Homo)	e.g., bis- Monochlorotriazi ne	80 - 90	> 80	Higher fixation efficiency compared to monofunctional dyes.
Bifunctional (Hetero)	e.g., MCT + Vinyl Sulfone	60 - 80	> 85	High fixation, good reproducibility, robust to process variations.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key triazine reactive dye precursors and their application to cellulosic fibers.

Synthesis of Dichlorotriazine Reactive Dyes (Procion M type)

Foundational & Exploratory





This protocol describes the synthesis of a dichlorotriazine dye by reacting a chromophore containing an amino group with cyanuric chloride.

Materials:

- Cyanuric chloride
- Amino-functionalized chromophore (e.g., H-acid)
- Acetone
- Water
- Sodium carbonate (Na₂CO₃) solution
- Ice

Procedure:

- Dissolve cyanuric chloride (1 equivalent) in acetone and cool the solution to 0-5°C in an ice bath.
- Separately, dissolve the amino-functionalized chromophore (1 equivalent) in water, adjusting the pH to neutral (6.5-7.0) with a sodium carbonate solution. Cool this solution to 0-5°C.
- Slowly add the chromophore solution to the cyanuric chloride solution with vigorous stirring, maintaining the temperature at 0-5°C.
- Continuously monitor and maintain the pH of the reaction mixture at 6.5-7.0 by the dropwise addition of a sodium carbonate solution.
- Continue the reaction for 2-4 hours at 0-5°C.
- The completion of the reaction can be monitored by thin-layer chromatography (TLC).
- The resulting dichlorotriazine reactive dye can be isolated by salting out with sodium chloride, followed by filtration and drying.



Synthesis of Monochlorotriazine Reactive Dyes (Procion H type)

This protocol outlines the conversion of a dichlorotriazine dye to a monochlorotriazine dye by reacting it with an amine.

Materials:

- Dichlorotriazine reactive dye (from Protocol 4.1)
- Amine (e.g., aniline, sulfanilic acid)
- Water
- Sodium bicarbonate (NaHCO₃) solution

Procedure:

- Disperse the dichlorotriazine reactive dye (1 equivalent) in water.
- Add the amine (1 equivalent) to the dye dispersion.
- Slowly heat the mixture to 30-40°C while stirring.
- Maintain the pH of the reaction mixture at 4.5-5.5 by adding a sodium bicarbonate solution.
- Continue the reaction for several hours until completion, as monitored by TLC.
- The resulting monochlorotriazine reactive dye is then isolated, for example, by precipitation and filtration.

Application of Dichlorotriazine (Procion MX) Dyes to Cotton (Exhaust Dyeing)

This protocol details a typical laboratory procedure for dyeing cotton fabric with a cold-brand reactive dye.

Materials:



- · Procion MX reactive dye
- Cotton fabric (scoured and bleached)
- Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
- Sodium carbonate (Na₂CO₃ soda ash)
- Water
- Laboratory dyeing machine or beaker with a stirring mechanism

Procedure:

- Prepare the Dyebath: Dissolve the required amount of Procion MX dye in water at room temperature (e.g., 2% on weight of fabric owf). Set the liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) typically between 10:1 and 20:1.
- Exhaustion Phase: Add the pre-wetted cotton fabric to the dyebath. Add the electrolyte (e.g., 60-80 g/L NaCl) in portions over 15-30 minutes. Run the dyeing for 30 minutes at 30-40°C to allow for the substantivity-driven uptake of the dye by the fiber.
- Fixation Phase: Dissolve the alkali (e.g., 10-20 g/L Na₂CO₃) in a small amount of water and add it to the dyebath. Continue dyeing for another 45-60 minutes at 30-40°C. During this phase, the pH of the bath should be around 10.5-11, which facilitates the covalent reaction between the dye and the cellulose.
- Washing Off: After dyeing, remove the fabric and rinse thoroughly with cold water to remove unfixed dye and residual alkali.
- Soaping: Wash the dyed fabric at or near the boil (90-95°C) for 10-15 minutes with a neutral detergent (e.g., 1-2 g/L) to remove any hydrolyzed dye. This step is crucial for achieving good wash fastness.
- Final Rinse and Drying: Rinse the fabric again with warm and then cold water, and finally dry.



Application of Monochlorotriazine (Procion H) Dyes to Cotton (Exhaust Dyeing)

This protocol describes a typical laboratory procedure for dyeing cotton fabric with a hot-brand reactive dye.

Materials:

- Procion H reactive dye
- Cotton fabric (scoured and bleached)
- Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
- Sodium carbonate (Na₂CO₃ soda ash)
- Water
- Laboratory dyeing machine or beaker with a stirring mechanism

Procedure:

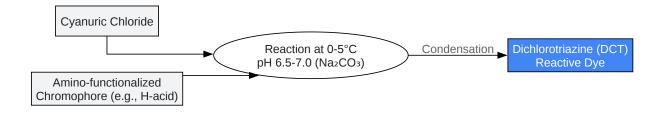
- Prepare the Dyebath: Dissolve the required amount of Procion H dye in water at 40°C (e.g., 2% owf). Set the liquor ratio.
- Exhaustion Phase: Add the pre-wetted cotton fabric to the dyebath. Add the electrolyte (e.g., 60-80 g/L NaCl). Raise the temperature to 80°C over 30 minutes and run for another 30 minutes.
- Fixation Phase: Add the pre-dissolved alkali (e.g., 15-20 g/L Na₂CO₃) to the dyebath.
 Continue dyeing at 80°C for 60-90 minutes.
- Washing Off, Soaping, and Drying: Follow the same procedure as described in Protocol 4.3.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical pathways and experimental processes involved in the synthesis and application of triazine-based reactive

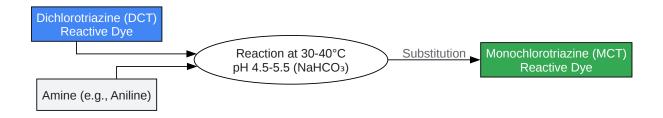


dyes.



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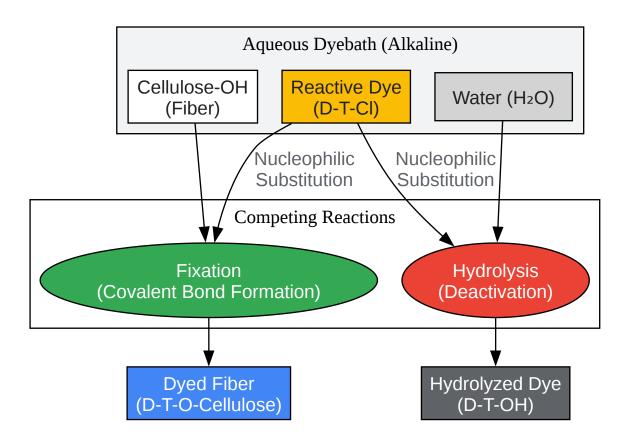
Caption: Synthesis of a dichlorotriazine (DCT) reactive dye.



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Caption: Synthesis of a monochlorotriazine (MCT) reactive dye.

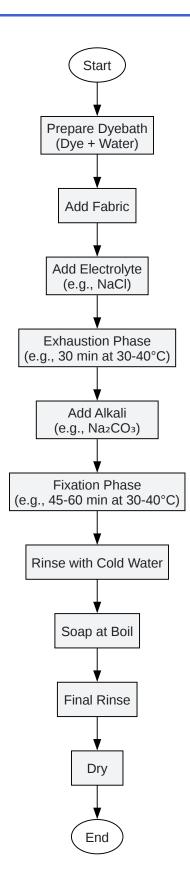




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Caption: Reaction mechanism of a triazine dye with cellulose and the competing hydrolysis reaction.





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Caption: Experimental workflow for exhaust dyeing of cotton with a cold-brand reactive dye.



Conclusion

The development of triazine-based reactive dyes has been a journey of continuous chemical innovation, driven by the need for higher performance, greater efficiency, and improved environmental sustainability. From the highly reactive dichlorotriazines to the robust and efficient hetero-bifunctional systems, each generation has offered significant advantages. Understanding the historical context, the underlying chemistry, and the detailed application protocols is crucial for researchers and scientists working in the fields of textile chemistry, materials science, and beyond. The ability to form a stable, covalent bond with substrates makes the principles of reactive dye chemistry relevant to various applications where permanent surface modification is desired.

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